Cas no 1821803-66-0 ((1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride)
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride structure](https://ja.kuujia.com/scimg/cas/1821803-66-0x500.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride 化学的及び物理的性質
名前と識別子
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- (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- rac-(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3. 1.0]hexane hydrochloride
- (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride
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- MDL: MFCD15209722
- インチ: 1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4-,5-;/m1./s1
- InChIKey: COMBNBLVOLGGQN-DEVUXVJFSA-N
- ほほえんだ: [C@@]12([H])[C@@]([H])([C@H]1C(F)(F)F)CCN2.[H]Cl
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88813-0.1g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 0.1g |
$1421.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-5G |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 5g |
¥ 21,403.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-1G |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 1g |
¥ 7,134.00 | 2023-04-14 | |
Enamine | EN300-88813-1.0g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 1.0g |
$1615.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-500mg |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 500mg |
¥4758.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-500.0mg |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 500.0mg |
¥4758.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-1.0g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 1.0g |
¥7134.0000 | 2024-07-23 | |
Enamine | EN300-88813-0.5g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 0.5g |
$1550.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4435-1-250MG |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
1821803-66-0 | 95% | 250MG |
¥ 2,857.00 | 2023-04-14 | |
Enamine | EN300-88813-0.05g |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride |
1821803-66-0 | 95.0% | 0.05g |
$1357.0 | 2025-02-21 |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochlorideに関する追加情報
Introduction to (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride (CAS No. 1821803-66-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the domain of medicinal chemistry. One such compound, (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride, identified by its CAS number CAS No. 1821803-66-0, has garnered significant attention due to its unique structural and pharmacological properties. This compound belongs to a class of molecules known as azabicycloalkanes, which are characterized by their bicyclic structure incorporating an azacycle—a nitrogen-containing ring system. The presence of a trifluoromethyl group at the 6-position and the specific stereochemistry at the 1R, 5R, and 6R positions contribute to its distinct chemical behavior and potential biological activity.
The trifluoromethyl group is a well-documented pharmacophore in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride, this group is strategically positioned to interact with various enzymes and receptors, making it a promising candidate for further investigation in therapeutic applications. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with potential biological targets with greater accuracy. Studies have suggested that the azabicycloalkane scaffold can mimic natural amino acid structures, potentially leading to the development of novel enzyme inhibitors or receptor modulators. The specific stereochemistry of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride is thought to play a crucial role in determining its binding affinity and selectivity, making it an attractive scaffold for structure-based drug design.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Azabicycloalkanes have shown promise as scaffolds for developing drugs that target central nervous system (CNS) receptors and enzymes. The trifluoromethyl group further enhances its suitability for CNS applications by improving blood-brain barrier penetration. Preclinical studies have begun to explore the pharmacological profile of this compound, focusing on its interactions with neurotransmitter systems such as serotonin and dopamine.
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride presents unique challenges due to its complex bicyclic structure and the need for precise stereocontrol. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric hydrogenation techniques, have been employed to achieve the desired stereochemistry efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of tailored synthetic routes in producing complex molecular entities.
In conclusion, (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications. Its incorporation into drug discovery pipelines holds promise for addressing unmet medical needs across various disease areas. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make substantial contributions to the field of pharmaceutical innovation.
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